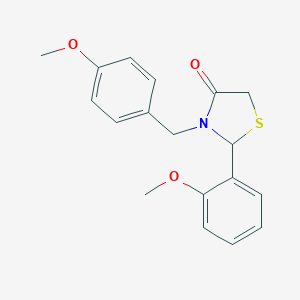
3-(4-Methoxybenzyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, commonly known as MBMPT, is a heterocyclic compound that belongs to the thiazolidinone family. It has shown great potential in various scientific research applications due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of MBMPT is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, MBMPT has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
MBMPT has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. In addition, MBMPT has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBMPT in lab experiments is its low toxicity. It has been shown to be safe for use in animal studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MBMPT. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases. In addition, MBMPT may have applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of MBMPT and its potential therapeutic applications.
Synthesemethoden
The synthesis of MBMPT involves the reaction between 4-methoxybenzaldehyde and 2-methoxybenzylamine, followed by the addition of 2-mercaptoacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization. The yield of MBMPT is typically around 60%.
Wissenschaftliche Forschungsanwendungen
MBMPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, MBMPT has been investigated for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
Produktname |
3-(4-Methoxybenzyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-14-9-7-13(8-10-14)11-19-17(20)12-23-18(19)15-5-3-4-6-16(15)22-2/h3-10,18H,11-12H2,1-2H3 |
InChI-Schlüssel |
GWVILYBUPUDEGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)



![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)